molecular formula C17H19N3O3 B11533309 N-(3-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)pentanamide

N-(3-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)pentanamide

Cat. No.: B11533309
M. Wt: 313.35 g/mol
InChI Key: WXBYCFFOASEDIS-LDADJPATSA-N
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Description

N-(3-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PENTANAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with transition metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PENTANAMIDE typically involves the condensation reaction between a substituted hydrazine and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction can be catalyzed by acids like glacial acetic acid to enhance the yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PENTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-(3-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the furan ring may interact with biological membranes, affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PENTANAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-3-(pentanoylamino)benzamide

InChI

InChI=1S/C17H19N3O3/c1-2-3-9-16(21)19-14-7-4-6-13(11-14)17(22)20-18-12-15-8-5-10-23-15/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)(H,20,22)/b18-12+

InChI Key

WXBYCFFOASEDIS-LDADJPATSA-N

Isomeric SMILES

CCCCC(=O)NC1=CC=CC(=C1)C(=O)N/N=C/C2=CC=CO2

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C(=O)NN=CC2=CC=CO2

Origin of Product

United States

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